

(2-methyl-1H-indol-5-yl)methanamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-methyl-1H-indol-5-yl)methanamine

Cat. No.: B1313852

[Get Quote](#)

An In-Depth Technical Guide to **(2-methyl-1H-indol-5-yl)methanamine**

Chemical Identity and Structure

(2-methyl-1H-indol-5-yl)methanamine is a chemical compound belonging to the indole family. Indole derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound features a methyl group at the 2-position and a methanamine group at the 5-position of the indole ring system.

IUPAC Name

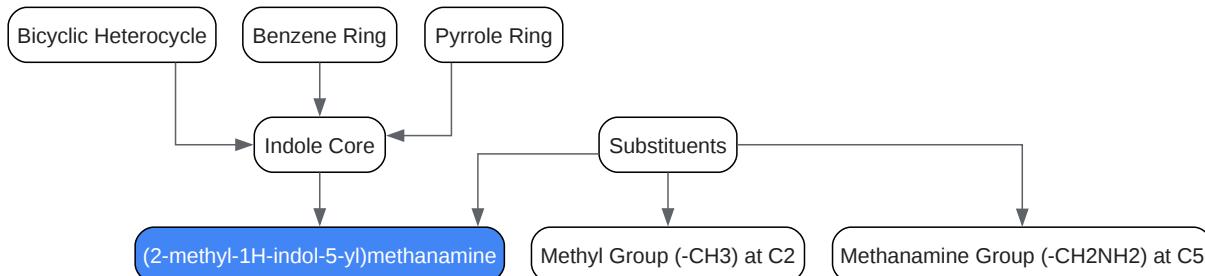
The systematic and unambiguous name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is **(2-methyl-1H-indol-5-yl)methanamine**.

Chemical Structure

The structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring. Key substitutions on this core define the molecule's identity:

- A methyl group (-CH₃) is attached to the second carbon atom of the indole ring.
- A methanamine group (-CH₂NH₂) is attached to the fifth carbon atom of the indole ring.

Below is a diagram illustrating the logical relationship of the components forming the chemical structure.



[Click to download full resolution via product page](#)

Figure 1: Hierarchical structure of **(2-methyl-1H-indol-5-yl)methanamine**.

Physicochemical Data

Quantitative data for **(2-methyl-1H-indol-5-yl)methanamine** is summarized below. This information is critical for its application in experimental settings, particularly in drug design and development where properties like solubility and molecular weight are key.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ N ₂	
Molecular Weight	160.22 g/mol	
CAS Number	208886-57-5	
Canonical SMILES	CC1=CNC2=C1C=C(C=C2)C N	
InChI Key	YQGFFQEHDJWBGC- UHFFFAOYSA-N	

Experimental Protocols: Synthesis

The synthesis of **(2-methyl-1H-indol-5-yl)methanamine** can be achieved through various synthetic routes. A common approach involves the reduction of a nitrile or an amide precursor. Below is a generalized experimental workflow for its synthesis via the reduction of 2-methyl-5-cyano-1H-indole.

Reduction of 2-methyl-5-cyano-1H-indole

Objective: To synthesize **(2-methyl-1H-indol-5-yl)methanamine** by reducing the nitrile group of 2-methyl-5-cyano-1H-indole.

Materials:

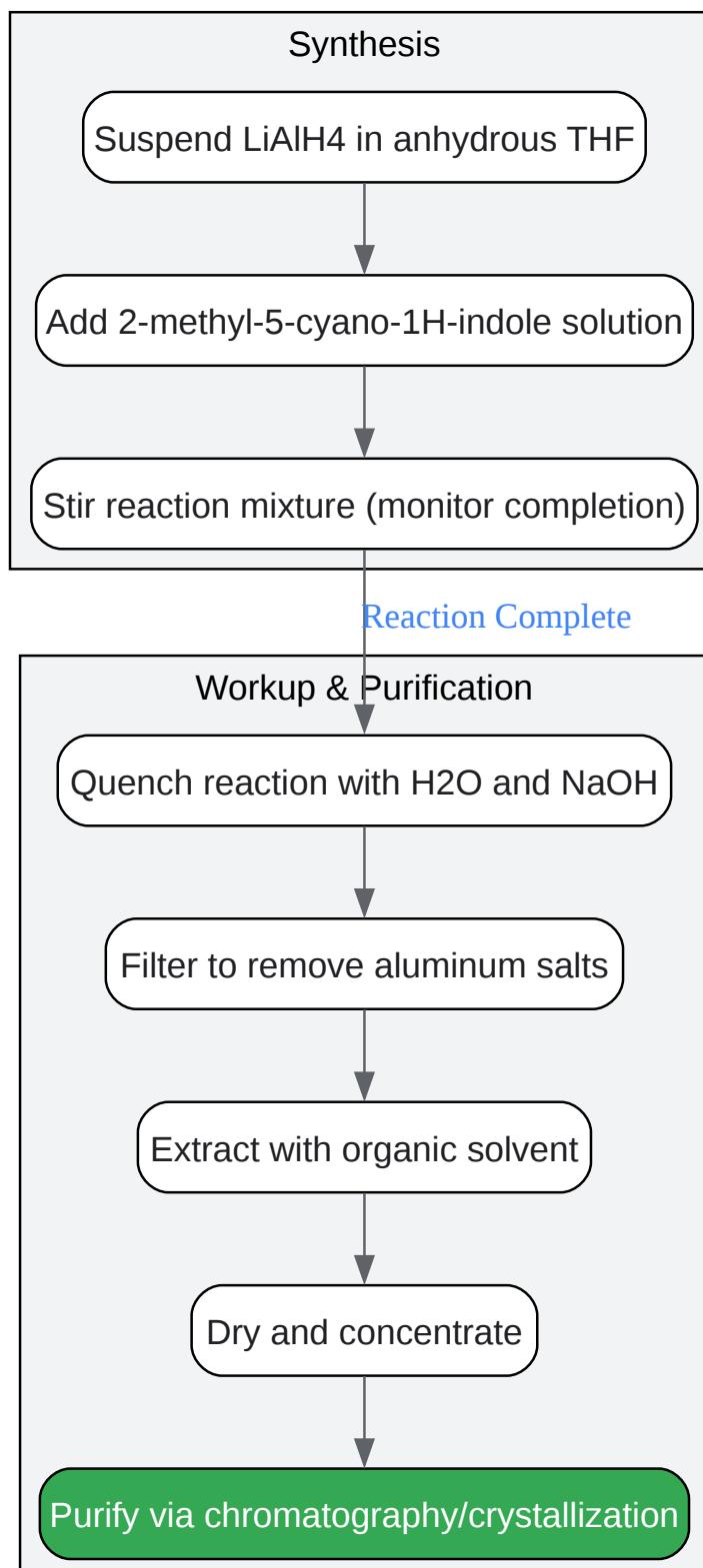
- 2-methyl-5-cyano-1H-indole
- Lithium aluminum hydride (LiAlH_4) or another suitable reducing agent
- Anhydrous tetrahydrofuran (THF) or diethyl ether
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
- Addition of Precursor: Slowly add a solution of 2-methyl-5-cyano-1H-indole in anhydrous THF to the LiAlH_4 suspension while maintaining a controlled temperature (typically 0 °C to room temperature).

- Reaction: Stir the mixture at room temperature or under reflux for a specified period until the reaction is complete (monitored by TLC or LC-MS).
- Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
- Workup: Filter the resulting mixture to remove aluminum salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography or crystallization.

The following diagram outlines the experimental workflow for the synthesis and purification process.



[Click to download full resolution via product page](#)

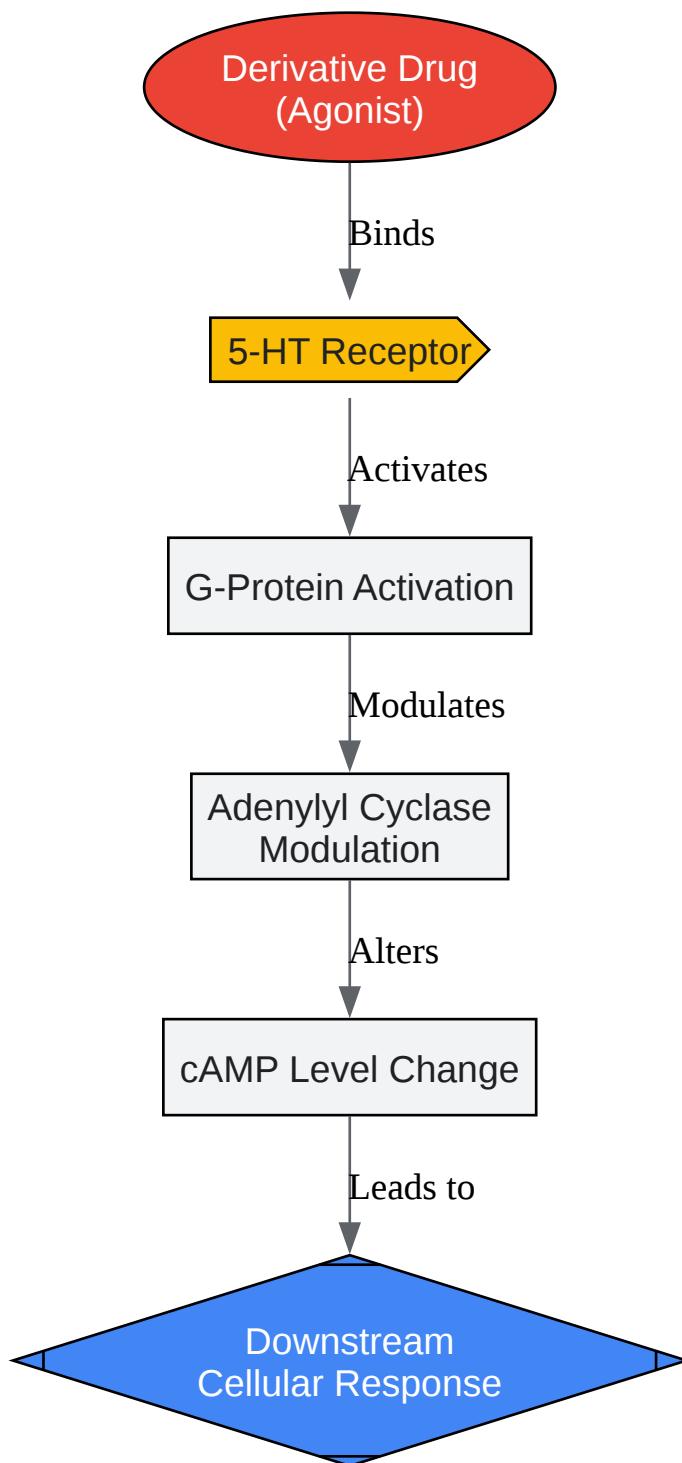
Figure 2: Synthesis and purification workflow.

Potential Applications in Drug Development

Indole-based compounds are scaffolds for a wide range of pharmacologically active agents.

The methanamine group in **(2-methyl-1H-indol-5-yl)methanamine** makes it a valuable building block, particularly for developing ligands for receptors and enzymes that have an anionic binding pocket. It can serve as a precursor for the synthesis of more complex molecules targeting, for example, serotonin receptors or other CNS targets.

A hypothetical signaling pathway where a derivative of this compound might act as a serotonin receptor agonist is depicted below.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [(2-methyl-1H-indol-5-yl)methanamine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313852#2-methyl-1h-indol-5-yl-methanamine-chemical-structure-and-iupac-name\]](https://www.benchchem.com/product/b1313852#2-methyl-1h-indol-5-yl-methanamine-chemical-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com